N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
N-Acetylmannosamine, also known as beta-mannac or β-mannac, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N-Acetylmannosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Acetylmannosamine has been found in human prostate and muscle tissues, and has also been primarily detected in feces. Within the cell, N-acetylmannosamine is primarily located in the cytoplasm. N-Acetylmannosamine participates in a number of enzymatic reactions. In particular, N-Acetylmannosamine can be biosynthesized from N-acetyl-D-glucosamine through the action of the enzyme N-acylglucosamine 2-epimerase. In addition, N-Acetylmannosamine and uridine 5'-diphosphate can be biosynthesized from uridine diphosphate-N-acetylglucosamine; which is catalyzed by the enzyme bifunctional UDP-N-acetyl glucosamine 2-epimerase / N-acetylmannosamine kinase. In humans, N-acetylmannosamine is involved in the amino sugar metabolism pathway. N-Acetylmannosamine is also involved in several metabolic disorders, some of which include the tay-sachs disease pathway, the salla disease/infantile sialic Acid storage disease pathway, the sialuria or french type sialuria pathway, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway.
N-acetyl-beta-D-mannosamine is an N-acetyl-D-mannosamine having beta-configuration at its anomeric centre.
N-acetyl-beta-D-mannosamine is an N-acetyl-D-mannosamine having beta-configuration at its anomeric centre.
Brand Name:
Vulcanchem
CAS No.:
7772-94-3
VCID:
VC0116409
InChI:
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1O)CO)O)O
Molecular Formula:
C8H15NO6
Molecular Weight:
221.21 g/mol
N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
CAS No.: 7772-94-3
Reference Standards
VCID: VC0116409
Molecular Formula: C8H15NO6
Molecular Weight: 221.21 g/mol
CAS No. | 7772-94-3 |
---|---|
Product Name | N-[(2S,3R,4S,5R,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Molecular Formula | C8H15NO6 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1 |
Standard InChIKey | OVRNDRQMDRJTHS-OZRXBMAMSA-N |
Isomeric SMILES | CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Physical Description | Solid |
Description | N-Acetylmannosamine, also known as beta-mannac or β-mannac, belongs to the class of organic compounds known as acylaminosugars. These are organic compounds containing a sugar linked to a chain through N-acyl group. N-Acetylmannosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Acetylmannosamine has been found in human prostate and muscle tissues, and has also been primarily detected in feces. Within the cell, N-acetylmannosamine is primarily located in the cytoplasm. N-Acetylmannosamine participates in a number of enzymatic reactions. In particular, N-Acetylmannosamine can be biosynthesized from N-acetyl-D-glucosamine through the action of the enzyme N-acylglucosamine 2-epimerase. In addition, N-Acetylmannosamine and uridine 5'-diphosphate can be biosynthesized from uridine diphosphate-N-acetylglucosamine; which is catalyzed by the enzyme bifunctional UDP-N-acetyl glucosamine 2-epimerase / N-acetylmannosamine kinase. In humans, N-acetylmannosamine is involved in the amino sugar metabolism pathway. N-Acetylmannosamine is also involved in several metabolic disorders, some of which include the tay-sachs disease pathway, the salla disease/infantile sialic Acid storage disease pathway, the sialuria or french type sialuria pathway, and the g(m2)-gangliosidosis: variant b, tay-sachs disease pathway. N-acetyl-beta-D-mannosamine is an N-acetyl-D-mannosamine having beta-configuration at its anomeric centre. |
Synonyms | 2-acetamido-2-deoxy-D-mannose D-mannose, 2-(acetylamino)-2-deoxy- N-acetyl-D-mannosamine N-acetylmannosamine N-acetylmannosamine, (D)-isomer N-acetylmannosamine, (L)-isome |
Reference | 1.Schwarzkopf, M.,Knobeloch, K.P.,Rohde, E., et al. Sialylation is essential for early development in mice. Proceedings of the National Academy of Sciences of the United States of America 99(8), 5267-5270 (2002). |
PubChem Compound | 11096158 |
Last Modified | Nov 11 2021 |
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